Kaempferol-7-rhamnoside
Overview
Description
Kaempferol-7-rhamnoside is a type of flavonoid, a class of compounds with various pharmacological effects. It is a glycoside derivative of kaempferol, where a rhamnose sugar is attached to the seventh carbon of the kaempferol structure. This compound has been studied for its biological activities, including depigmenting, anti-inflammatory, and antiatherogenic effects . It is found in various plants and has been isolated from different sources such as kenaf leaves and oriental herbs .
Synthesis Analysis
The synthesis of kaempferol-7-rhamnoside is not directly described in the provided papers. However, it is typically isolated from plant sources through various extraction and purification techniques, such as far-infrared (FIR) irradiation, column chromatography, and high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
Kaempferol-7-rhamnoside's structure is characterized by the presence of a rhamnose moiety attached to the kaempferol aglycone. The molecular structure influences its biological activity, as seen in the study where the 3-hydroxyl group of kaempferol was identified as an important pharmacophore, and the addition of rhamnose moieties was found to affect the biological activity negatively .
Chemical Reactions Analysis
The chemical reactions involving kaempferol-7-rhamnoside are not extensively discussed in the provided papers. However, its ability to scavenge DPPH radicals indicates that it can participate in antioxidant reactions . Additionally, its interaction with proteins such as PD-1/PD-L1 suggests that it can engage in protein-ligand binding reactions, which may be relevant in its potential therapeutic applications .
Physical and Chemical Properties Analysis
Kaempferol-7-rhamnoside's physical and chemical properties, such as solubility, melting point, and specific rotation, are not detailed in the provided papers. However, its antioxidant properties are highlighted, with studies showing its ability to scavenge free radicals and protect LDL from oxidation . Its fluorescence properties have also been studied, with kaempferol derivatives exhibiting green fluorescence in alkaline conditions .
Relevant Case Studies
Several studies have demonstrated the potential health benefits of kaempferol-7-rhamnoside. For instance, it has been shown to inhibit the depigmentation process and reduce nitric oxide production, which may be beneficial in treating inflammatory conditions . In the context of atherosclerosis, kaempferol-7-rhamnoside has been found to prevent the disease by suppressing macrophage uptake of oxidized LDL . Additionally, it has been reported to inhibit the PD-1/PD-L1 interaction, which is a promising target in cancer immunotherapy .
Scientific Research Applications
Anticancer Potential
Kaempferol-3-O-rhamnoside, closely related to Kaempferol-7-rhamnoside, has shown promise in anticancer research. Studies have revealed its ability to inhibit cell proliferation in a dose-dependent manner and induce apoptosis through the activation of the caspase signaling cascade, which involves caspase-9, caspase-3, and PARP. These findings suggest potential applications in breast cancer therapeutics and further exploration in this domain is warranted (Diantini et al., 2012). A similar study found that kaempferol-3-O-rhamnoside inhibited the proliferation of LNCaP prostate cancer cell lines by upregulating proteins involved in the caspase cascade pathway, indicating potential applications in prostate cancer treatment (Halimah et al., 2015).
Antioxidant and Anti-inflammatory Properties
Kaempferol and its glycosides, including kaempferol-3-O-rhamnoside and kaempferol-7-O-rhamnoside, have been studied for their multiple bioactivities, such as antitumor, antioxidant, and anti-inflammatory effects. Notably, kaempferol showed significant antiproliferative effects on various cancer cell lines, inhibited AKT phosphorylation, and activated caspases in HepG2 cells. Moreover, it demonstrated increased DPPH and ABTS radical scavenging activity and inhibited T cell proliferation and NO or ROS production in LPS-induced macrophage cells, showcasing its antioxidant and anti-inflammatory activities (Wang et al., 2018).
Skin Health and Anti-Microbial Effects
Kaempferol and its rhamnosides, isolated from Hibiscus cannabinus L., have been investigated for their anti-wrinkle and anti-microbial effects. In vitro studies demonstrated their ability to inhibit MMP-1 expression and promote cell proliferation, indicating potential applications in anti-aging skincare products. Furthermore, they exhibited antimicrobial activities against various microbes, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, highlighting their potential in developing anti-microbial agents (Lee et al., 2012).
Immune System Modulation
Kaempferol and its glycoside, Kaempferol 7-O-rhamnoside, have been shown to inhibit PD-1/PD-L1 interaction, a critical pathway in immune response modulation. In vitro assays demonstrated their ability to significantly inhibit PD-1/PD-L1 interaction, suggesting potential applications in immune therapy and as a basis for developing small molecule inhibitors for PD-1/PD-L1 blockade (Kim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOUCSPWAGQND-GKLNBGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174034 | |
Record name | Kaempferol-7-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol-7-rhamnoside | |
CAS RN |
20196-89-8 | |
Record name | Kaempferol-7-O-α-L-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol-7-rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaempferol-7-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAEMPFEROL-7-RHAMNOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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